1,6-Anhydro-beta-D-glucopyranose
Description
Early Observations of Anhydrosugar Formation in Cellulose Thermolysis
The serendipitous discovery of 1,6-anhydro-β-D-glucopyranose dates to 1894 when Charles Tanret isolated a crystalline substance from spruce fir leaves, later identified as levoglucosan. However, its connection to cellulose pyrolysis emerged in 1918 through Pictet and Sarasin's vacuum pyrolysis experiments, which produced a 44 wt.% yellow paste subsequently characterized as levoglucosan. These findings revealed cellulose's potential as a glucose precursor via thermal decomposition, challenging prevailing assumptions about carbohydrate stability.
Early pyrolysis systems operated under vacuum (10–20 mmHg) at 300–400°C, achieving levoglucosan yields up to 32 wt.% from cellulose. The mechanism was initially attributed to random chain scission, but Halpern and Patai's 1969 work demonstrated that levoglucosan forms through intramolecular transglycosylation, preserving the glucose monomer's stereochemistry. This insight established levoglucosan as a primary pyrolysis product rather than a secondary decomposition artifact.
Evolution of Pyrolytic Methods for Targeted Anhydrosugar Production
Mid-20th century advancements introduced fast pyrolysis (heating rates >100°C/s) to maximize levoglucosan yields. Shafizadeh's 1979 fluidized-bed reactor achieved 60% levoglucosan yield from pure cellulose by minimizing secondary reactions. Key innovations included:
| Parameter | Conventional Pyrolysis (pre-1970) | Fast Pyrolysis (post-1980) |
|---|---|---|
| Heating Rate | 10–50°C/s | 100–1000°C/s |
| Residence Time | 5–30 min | 0.5–2 s |
| Levoglucosan Yield | 10–20% | 50–60% |
| Reactor Type | Batch retorts | Fluidized beds, ablative |
The introduction of acid pretreatment (0.5–2% H₂SO₄) in the 1990s mitigated alkali metal catalysis of competing fragmentation reactions, boosting levoglucosan yields from lignocellulose to 35–40%. Modern catalytic fast pyrolysis employs solid acids like HZSM-5 to simultaneously produce and stabilize levoglucosan, achieving 85% carbon efficiency in continuous systems.
Paradigm Shifts in Understanding Cellulose Degradation Pathways
The 2017 computational-experimental study by Hu et al. redefined cellulose pyrolysis mechanisms using density functional theory (DFT). Key findings include:
- Anomeric Control : β-D-glucopyranose favors 1,6-anhydro ring formation (levoglucosan) via transition state TS1 (ΔG‡ = 201 kJ/mol), while α-anomers preferentially form 1,4:3,6-dianhydro products.
- Competing Pathways : Levoglucosan decomposition above 400°C follows:
$$
\text{C}6\text{H}{10}\text{O}5 \xrightarrow{\Delta} \text{C}3\text{H}4\text{O}2 + \text{C}3\text{H}6\text{O}_3 \quad (\text{Energy span} = 286\ \text{kJ/mol})
$$ - Melt-Phase Catalysis : Hydroxyl groups in molten cellulose act as proton donors, accelerating glycosidic bond cleavage (k = 0.15 s⁻¹ at 350°C).
These insights necessitated reevaluation of classical Broido-Shafizadeh models, emphasizing the role of supramolecular cellulose structure in reaction selectivity. Contemporary pyrolysis mechanisms now incorporate:
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
InChI Key |
TWNIBLMWSKIRAT-BYIBVSMXSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1. Glycosyl Donor in Organic Synthesis
1,6-Anhydro-beta-D-glucopyranose is utilized as a glycosyl donor in the synthesis of various glycosides. It has been shown to react effectively with thiols under specific conditions to produce thioglycosides with high yields. For instance, derivatives of this compound have been employed in thioglycosidation reactions, demonstrating a preference for specific anomers based on reaction conditions .
2. Precursor for Antibiotics
This compound serves as a precursor for the synthesis of biologically important compounds such as rifamycin S and indanomycin. These antibiotics are crucial in treating bacterial infections and have been synthesized using this compound as a key building block .
3. Bioethanol Production
In biofuel research, this compound is recognized for its role in the production of bioethanol. It can be derived from biomass and subsequently fermented to produce ethanol, contributing to renewable energy sources .
Environmental Science
1. Tracer for Biomass Burning
In atmospheric chemistry studies, this compound is used as a chemical tracer for biomass burning. It helps in understanding the impact of biomass combustion on air quality and particulate matter composition. Its presence in airborne particulate matter provides insights into pollution sources and environmental health .
2. Marker for Wood Burning
Research has established this compound as a marker for wood burning emissions in urban environments. Its quantification aids in assessing the contribution of wood smoke to air pollution and its effects on public health .
Biological Applications
1. Antitumor Activity
Recent studies have indicated potential antitumor properties associated with compounds derived from this compound. Extracts from marine algae containing this compound demonstrated significant inhibition of tumor cell growth and metastasis in vitro and in vivo models .
2. Modified Sugars for Therapeutic Use
The compound is also explored for developing modified sugars that can be used therapeutically. These modifications can enhance the biological activity of sugars or create novel compounds with desired pharmacological effects .
Data Table: Summary of Applications
Case Studies
Case Study 1: Glycosylation Reactions
A study conducted on the reactivity of this compound derivatives demonstrated their effectiveness as glycosyl donors in synthesizing complex carbohydrates. The reactions yielded high selectivity towards specific anomers when catalyzed appropriately, showcasing their utility in carbohydrate chemistry .
Case Study 2: Environmental Impact Assessment
Research involving the atmospheric analysis of particulate matter identified this compound as a significant marker for biomass burning events. This study highlighted its role in tracing pollution sources and understanding the implications of biomass combustion on air quality management strategies .
Comparison with Similar Compounds
1,6-Anhydro-beta-D-mannopyranose (anhMAN)
- Structural Differences : Replaces the axial C2 hydroxyl group of anhGLU with an axial C2 hydroxymethyl group, altering hydrogen-bonding networks .
- Molecular Dynamics : Both anhGLU and anhMAN exhibit hydrogen bonding, but anhMAN shows a higher pressure coefficient of glass transition temperature ($dT{gc}/dp = 169 \, \text{K/GPa}$) compared to anhGLU ($dT{gc}/dp = 139 \, \text{K/GPa}$) .
- Fragility : anhMAN is less fragile ($m = 47$) than anhGLU ($m = 66$), indicating differences in temperature-dependent viscosity behavior .
Acetylated Derivatives (e.g., 2,3-di-O-acetyl-1,6-anhydro-beta-D-glucopyranose)
- Reactivity : Acetylation enhances solubility in organic solvents and stabilizes the molecule for glycosylation reactions. For example, 2,3-di-O-acetyl derivatives are key intermediates in oligosaccharide synthesis .
- Applications : Used in synthesizing ganglioside analogs and fluorinated sugars, whereas unmodified anhGLU is preferred for polymerization and tracer studies .
Fluorinated Derivatives (e.g., 1,6-Anhydro-2-azido-3-fluoro-beta-D-glucopyranose)
- Functionalization : Fluorination at specific positions (e.g., C3 or C4) modifies electronic properties, enabling applications in antimicrobial agents or biochemical probes .
- Stability : Fluorinated derivatives exhibit increased resistance to enzymatic degradation compared to anhGLU .
Comparison with Pyrolysis Byproducts
Furfural and 5-Hydroxymethylfurfural (HMF)
2-Butanone, 4,4-Dimethoxy-
Alpha-D-Glucopyranoside
1,6-Anhydro-beta-D-galactopyranose
- Occurrence : Less prevalent in natural sources; synthetic routes (e.g., galactose pyrolysis) yield lower quantities than anhGLU .
- Applications: Limited to niche glycosylation reactions due to steric hindrance from axial C4 hydroxyl groups .
Physical and Chemical Properties
Key Research Findings
- Conformational Flexibility : Chair-to-boat transitions in anhGLU significantly alter Raman optical activity spectra, a property exploited in structural analysis .
- Pressure Response : anhGLU and anhMAN follow the Ehrenfest equation for glass transition under pressure, a rarity among molecular crystals .
Preparation Methods
Vacuum Pyrolysis
Early methods involved vacuum pyrolysis (10–50 mmHg) of cellulose at 300–400°C, yielding levoglucosan via intramolecular transglycosylation. However, challenges in maintaining vacuum conditions and low yields (15–30%) limited scalability.
Atmospheric Pyrolysis with Inert Gases
The 1998 US patent US3235541A revolutionized pyrolysis by employing superheated steam or inert gases (N₂, CO₂) at atmospheric pressure. Key improvements included:
-
Temperature Range : 250–600°C (optimal: 350–400°C).
-
Yields : 40–50% from cellulose, with condensate containing 60–70% levoglucosan.
-
Advantages : Simplified equipment, reduced cost, and suitability for industrial-scale production.
Glycerol Pretreatment
Pretreating biomass with glycerol enhances levoglucosan yields by reducing cellulose crystallinity. A 2017 study reported:
| Pretreatment Conditions | Levoglucosan Yield |
|---|---|
| 240°C, 3 hours | 35.8% |
| Untreated corncobs | 2.2% |
| This method also minimizes byproducts like acetic acid and furfural. |
Chemical Synthesis via Dehydration
Methyl Sulfoxide (DMSO)-Mediated Dehydration
Fischer’s 1968 method remains foundational:
2-Chloro-1,3-Dimethylimidazolinium Chloride (DMC)
A 2009 advancement enabled direct synthesis from unprotected D-glucose in water:
-
Conditions : 0.5 M DMC, 60°C, 2 hours.
-
Advantages : Eliminates protective groups, reduces steps, and uses aqueous media.
Catalytic Hydrogenation and Protection/Deprotection
Benzyl Protection Route
A 2018 protocol optimized levoglucosan derivatives for pharmaceutical use:
Continuous Flow Synthesis
A 2018 study demonstrated a two-step continuous process:
-
Benzylation : Levoglucosan + BnBr → 2,4-di-O-benzyl levoglucosan (86% yield).
-
Thioglycosidation : Ring-opening with propanethiol → S-alkyl glucopyranoside (34% overall yield).
This method reduces steps from 12 to 2, enhancing efficiency.
Comparative Analysis of Methods
Q & A
Q. What are the key physicochemical properties of 1,6-Anhydro-β-D-glucopyranose, and how do they influence experimental design?
1,6-Anhydro-β-D-glucopyranose (levoglucosan) has a molecular formula of C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. Key properties include:
- Solubility : Highly soluble in water and dimethyl sulfoxide (DMSO), but insoluble in ethanol. For stock solutions, heating to 37°C with sonication is recommended to enhance dissolution .
- Stability : Requires storage at -20°C (short-term) or -80°C (long-term) to prevent degradation. Repeated freeze-thaw cycles should be avoided .
- Thermodynamic Data : Combustion enthalpy (ΔcH°solid) is -2.40 MJ/mol, with sublimation enthalpy of 102.1 kJ/mol at 298 K .
Methodological Note : When designing experiments, select solvents based on solubility profiles and use inert atmospheres (e.g., nitrogen) during thermal studies to avoid oxidative degradation .
Q. What are the established methods for synthesizing 1,6-Anhydro-β-D-glucopyranose?
Levoglucosan is synthesized via:
- Pyrolysis of cellulose : High-temperature decomposition of cellulose under controlled conditions yields levoglucosan as a primary product .
- Chemical derivatization : Benzylation or acetylation reactions using packed-bed reactors (e.g., barium oxide) enable continuous synthesis of derivatives like 1,6-Anhydro-2,4-di-O-benzyl-β-D-glucopyranose .
Methodological Note : Monitor reaction progress using HPLC for purity assessment (>97%) and employ inert gas purges to minimize side reactions .
Advanced Research Questions
Q. How do conformational changes in 1,6-Anhydro-β-D-glucopyranose affect its spectroscopic properties?
Structural studies reveal:
- Chair-to-boat transitions : Alter Raman optical activity (ROA) intensities, particularly in the 800–1200 cm⁻¹ region. Explicit solvation with water molecules significantly shifts spectral peaks due to hydrogen bonding .
- Hydrogen bonding networks : X-ray and neutron diffraction studies show intermolecular O–H···O interactions, stabilizing the crystal lattice. DFT calculations correlate these with observed vibrational modes .
Methodological Note : Use polarized Raman spectroscopy and COSMO continuum models to simulate solvent effects. For crystallography, optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
Q. What kinetic models describe the hydrothermal degradation of 1,6-Anhydro-β-D-glucopyranose?
Under hydrothermal conditions (200–240°C):
- Degradation pathway : Levoglucosan decomposes into furans (e.g., 5-hydroxymethylfurfural) and organic acids. A pseudo-first-order kinetic model with activation energy of 120–140 kJ/mol fits experimental data .
- Competing reactions : Simultaneous formation and decomposition occur, requiring coupled differential equations to model time-concentration profiles .
Methodological Note : Conduct time-resolved HPLC analysis with UV/RI detection. Use Arrhenius plots to extract activation parameters and validate models with Monte Carlo simulations .
Q. How does 1,6-Anhydro-β-D-glucopyranose function as an immunostimulator in biological systems?
In Mycobacterium tuberculosis studies:
- Mechanism : Induces T-cell proliferation, enhancing granuloma formation. This promotes hydrolytic enzyme release, degrading bacterial cell walls .
- Hepatoprotective role : Mitigates antituberculosis drug toxicity (e.g., isoniazid) by upregulating glutathione synthesis in liver cells .
Methodological Note : Use in vitro T-cell activation assays (e.g., CFSE dilution) and murine models to quantify hepatoprotection via ALT/AST level monitoring .
Q. What role does levoglucosan play in atmospheric chemistry?
As a biomass burning tracer:
- Source apportionment : Correlates with cellulose combustion in PM₂.5 samples. GC/MS analysis detects levoglucosan at concentrations >20 ng/m³ in wildfire plumes .
- Limitations : False positives may arise from paper pyrolysis during laboratory filtration. Include blank controls to validate environmental measurements .
Methodological Note : Optimize GC/MS parameters (e.g., DB-5MS column, 70 eV ionization) and use isotopic dilution (¹³C-levoglucosan) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
